3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile is a complex organic compound that features a triazole ring, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles. The phenyl and pyridine groups are then introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile involves its interaction with specific molecular targets. The triazole ring and the phenyl and pyridine groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Phenyl-5-pyridin-4-yl-3,4-dihydro-2H-pyrazol-3-yl)-phenol
- 2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
What sets 3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the triazole ring, phenyl group, and pyridine ring in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
87010-97-7 |
---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C17H15N5S/c1-13(9-10-18)23-17-21-20-16(14-6-5-11-19-12-14)22(17)15-7-3-2-4-8-15/h2-8,11-13H,9H2,1H3 |
InChI Key |
ZDSORLQRZUEUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)SC1=NN=C(N1C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.